1-[(benzenesulfonyl)(nitro)methyl]-2-[3-(trifluoromethyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline
Overview
Description
1-[(Benzenesulfonyl)(nitro)methyl]-2-[3-(trifluoromethyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a unique combination of functional groups, including a benzenesulfonyl group, a nitro group, a trifluoromethyl group, and a tetrahydroisoquinoline core
Preparation Methods
The synthesis of 1-[(benzenesulfonyl)(nitro)methyl]-2-[3-(trifluoromethyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde or ketone.
Introduction of the benzenesulfonyl group: This step involves sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-[(Benzenesulfonyl)(nitro)methyl]-2-[3-(trifluoromethyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The benzenesulfonyl group can be cleaved under reductive conditions using reagents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, lithium aluminum hydride, and strong nucleophiles like sodium methoxide. Major products formed from these reactions include amines, desulfonylated compounds, and substituted aromatic compounds.
Scientific Research Applications
1-[(Benzenesulfonyl)(nitro)methyl]-2-[3-(trifluoromethyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and receptor binding.
Medicine: Its unique combination of functional groups suggests potential pharmacological activity, including anti-inflammatory and anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 1-[(benzenesulfonyl)(nitro)methyl]-2-[3-(trifluoromethyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline exerts its effects depends on its interaction with molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The benzenesulfonyl group may contribute to the compound’s ability to inhibit specific enzymes by mimicking natural substrates or binding to active sites.
Comparison with Similar Compounds
Similar compounds to 1-[(benzenesulfonyl)(nitro)methyl]-2-[3-(trifluoromethyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline include:
1-[(Benzenesulfonyl)(nitro)methyl]-2-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline: This compound differs by having a phenyl group instead of a benzoyl group.
1-[(Benzenesulfonyl)(nitro)methyl]-2-[3-(trifluoromethyl)benzoyl]-1,2,3,4-tetrahydroquinoline: This compound lacks the tetrahydroisoquinoline core.
This compound derivatives: These compounds may have different substituents on the tetrahydroisoquinoline core or variations in the functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
[1-[benzenesulfonyl(nitro)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-[3-(trifluoromethyl)phenyl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F3N2O5S/c25-24(26,27)18-9-6-8-17(15-18)22(30)28-14-13-16-7-4-5-12-20(16)21(28)23(29(31)32)35(33,34)19-10-2-1-3-11-19/h1-12,15,21,23H,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBILZBMIHMUMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)C([N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F3N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401113060 | |
Record name | [3,4-Dihydro-1-[nitro(phenylsulfonyl)methyl]-2(1H)-isoquinolinyl][3-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401113060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339097-00-6 | |
Record name | [3,4-Dihydro-1-[nitro(phenylsulfonyl)methyl]-2(1H)-isoquinolinyl][3-(trifluoromethyl)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339097-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3,4-Dihydro-1-[nitro(phenylsulfonyl)methyl]-2(1H)-isoquinolinyl][3-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401113060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.